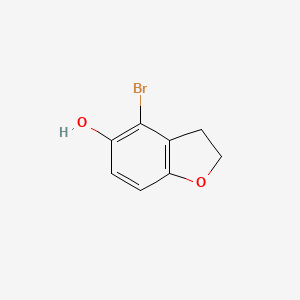

4-Bromo-2,3-dihydrobenzofuran-5-ol

Description

Contextualization within 2,3-Dihydrobenzofuran (B1216630) Chemistry

The 2,3-dihydrobenzofuran skeleton, also known as coumaran, is a privileged heterocyclic system in medicinal chemistry. bldpharm.compharmaffiliates.com Derivatives of this structure are known to exhibit a wide array of biological activities, including antifungal, antitumor, and anti-inflammatory properties. The versatility of the 2,3-dihydrobenzofuran core allows for extensive functionalization, leading to a diverse range of compounds with tailored electronic and steric properties.

The introduction of a bromine atom, as seen in 4-Bromo-2,3-dihydrobenzofuran-5-ol, is a common strategy in medicinal chemistry to enhance the biological activity of a molecule or to provide a reactive handle for further synthetic transformations. Halogenated benzofuran (B130515) derivatives have demonstrated selective toxicity towards certain cancer cell lines. bldpharm.com The presence of the hydroxyl group offers another site for modification, such as etherification or esterification, further expanding the synthetic possibilities.

The general structure and chemical information for the parent compound, 2,3-dihydrobenzofuran, are provided below.

| Property | Value |

| IUPAC Name | 2,3-dihydro-1-benzofuran |

| Other Names | Coumaran, Dihydrocoumarone |

| Chemical Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol |

| CAS Registry Number | 496-16-2 |

| SMILES | C1Cc2ccccc2O1 |

Significance as a Precursor and Synthetic Intermediate

While specific research detailing the direct applications of this compound is limited, the strategic placement of its functional groups suggests its primary role as a versatile precursor in multi-step synthetic pathways. The bromo- and hydroxyl-substituents are amenable to a variety of chemical reactions, making this compound a valuable starting material for the synthesis of more complex molecules.

The bromine atom at the C-4 position can participate in numerous cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. These reactions would allow for the introduction of a wide range of substituents at this position, including aryl, alkyl, and vinyl groups.

A closely related compound, 4-bromo-2,3-dihydrobenzofuran (B584836), has been identified as a key intermediate in the synthesis of a potent melatonin (B1676174) receptor agonist. This highlights the importance of the bromo-substituted dihydrobenzofuran core in constructing pharmacologically active molecules. The synthetic utility of such bromo-derivatives is further exemplified by their use in the preparation of 4-substituted-2,3-dihydrobenzofurans through palladium-mediated coupling reactions.

The hydroxyl group at the C-5 position provides another avenue for synthetic diversification. It can be readily converted into an ether or an ester, or it can direct further electrophilic substitution on the aromatic ring. The interplay between the bromo and hydroxyl groups allows for a high degree of control over the regioselectivity of subsequent reactions, making this compound a strategically important building block for the synthesis of targeted molecular structures.

Below is a table of related bromo-substituted benzofuran derivatives and their documented roles as synthetic intermediates.

| Compound Name | CAS Number | Role as a Synthetic Intermediate |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | Intermediate for the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. chemicalbook.com |

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 | Intermediate in the synthesis of Dapagliflozin. |

| 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole | 288071-87-4 | Used as an organic synthesis intermediate, particularly in the development of conjugated polymers for organic solar cells. chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO2 |

|---|---|

Molecular Weight |

215.04 g/mol |

IUPAC Name |

4-bromo-2,3-dihydro-1-benzofuran-5-ol |

InChI |

InChI=1S/C8H7BrO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2 |

InChI Key |

ZNDIZVZVURQQSN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C(=C(C=C2)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2,3 Dihydrobenzofuran 5 Ol and Its Structural Analogs

Direct Synthesis Approaches to the 2,3-Dihydrobenzofuran (B1216630) Core

The formation of the 2,3-dihydrobenzofuran ring system is a critical step that can be achieved through various modern synthetic reactions. These methods focus on creating the fused five-membered oxygen-containing ring onto a benzene (B151609) core.

Regioselective Cyclization Reactions

Regioselective cyclization is a foundational strategy for building the dihydrobenzofuran skeleton. These reactions often involve the intramolecular formation of a C-O bond to create the heterocyclic ring. A common approach is the palladium-catalyzed C-H activation and carbooxygenation of N-phenoxyacetamides with 1,3-dienes, which offers a redox-neutral pathway to construct dihydrobenzofurans with good functional group compatibility. organic-chemistry.org Another powerful method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, which generates an o-quinone methide intermediate that cyclizes to form the dihydrobenzofuran ring. organic-chemistry.org

Copper-catalyzed intramolecular cyclization of aryl chlorides with a primary alcohol also provides a direct route to the 2,3-dihydrobenzofuran core. researchgate.net Furthermore, palladium-catalyzed intramolecular condensation of 2-hydroxyphenyl-substituted enones with diazo compounds has been shown to produce 2,2,3-trisubstituted dihydrobenzofurans in good to excellent yields. nih.gov

| Reaction Type | Precursors | Catalyst/Reagents | Key Features |

| Rh(III)-Catalyzed C-H Activation | N-phenoxyacetamides, 1,3-dienes | Rh(III) catalyst | Redox-neutral [3 + 2] annulation, chemoselective. organic-chemistry.org |

| Fluoride-Induced Desilylation | 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | Fluoride source | Generates o-quinone methide intermediate. organic-chemistry.org |

| Copper(I)-Catalyzed Cyclization | 2-(2′-Chlorophenyl)ethanol | Copper(I) chloride | Intramolecular cyclization of an aryl chloride and a primary alcohol. researchgate.net |

| Palladium-Catalyzed Condensation | 2-hydroxyphenyl-substituted enones, diazo compounds | [Pd(cinnamyl)Cl]2 | Forms highly substituted dihydrobenzofurans. nih.gov |

Annulation Reactions (e.g., [4+1] Annulation)

Annulation reactions, particularly [4+1] annulation, provide an efficient means of constructing the dihydrobenzofuran ring. This strategy typically involves the reaction of an ortho-quinone methide (o-QM), a four-atom component, with a one-atom synthon like a carbene or a sulfur ylide. acs.orgresearchgate.net For instance, a catalyst-free formal [4+1] annulation of propargylamines with sulfur ylides proceeds through an in situ generated o-QM intermediate to yield 2,3-dihydrobenzofurans. acs.org

Palladium-catalyzed [4+1] annulation of 4-vinylbenzodioxinones with sulfur ylides has also been developed, affording various dihydrobenzofuran derivatives with excellent diastereoselectivities. acs.org These methods are valued for their ability to rapidly build molecular complexity from relatively simple starting materials under mild conditions. rsc.orgresearchgate.net

| Reaction Type | Precursors | Reagents/Catalyst | Yield | Key Features |

| Formal [4+1] Annulation | Propargylamines, Benzoyl sulfonium (B1226848) salts | THF/H₂O, 100 °C | Up to 40% | Catalyst-free, proceeds via o-quinone methide intermediate. acs.org |

| Palladium-Catalyzed [4+1] Annulation | 4-Vinylbenzodioxinones, Sulfur ylides | Pd₂(dba)₃·CHCl₃, XantPhos | 74–98% | Excellent diastereoselectivities (>20:1 dr). acs.org |

| Phosphine-Catalyzed [4+1] Annulation | o-Quinone methides, Morita–Baylis–Hillman carbonates | Chiral phosphine (B1218219) catalyst | Not specified | Enantioselective synthesis of chiral dihydrobenzofurans. researchgate.net |

Dearomatization-Based Strategies

Dearomatization strategies convert planar aromatic compounds into three-dimensional structures, offering a powerful approach to complex molecules. nih.gov For the synthesis of dihydrobenzofurans, this can involve the oxidation of a phenol (B47542) to generate a dienone intermediate, which then undergoes cyclization. europa.eu N-heterocyclic carbene (NHC)-catalyzed radical relay dearomatization of indoles has been developed to produce complex fused systems under mild, metal-free conditions. acs.org These methods are particularly useful for creating molecules with quaternary stereocenters. europa.eu

| Strategy | Precursor Type | Key Intermediate | Significance |

| Oxidative Dearomatization | Phenols | Dienone | Converts simple planar aromatics to complex 3D structures. nih.goveuropa.eu |

| Radical Dearomatization | Indoles with tethered aldehydes | Radical intermediate | Metal-free, mild conditions for fused heterocyclic systems. acs.org |

Intramolecular Aldol (B89426) Reactions in Dihydrobenzofuran Formation

Intramolecular aldol reactions are a classic method for forming five- and six-membered rings. chemistrysteps.com In the context of dihydrobenzofuran synthesis, a precursor molecule containing two carbonyl groups, appropriately positioned relative to a benzene ring, can undergo an intramolecular reaction to form the fused heterocyclic ring. libretexts.orglibretexts.org The reaction is initiated by a base, which deprotonates an α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the second carbonyl group within the same molecule. youtube.com The resulting cyclized product is often a β-hydroxy ketone or aldehyde, which can then dehydrate to form an α,β-unsaturated system. The stability of the resulting five-membered dihydrobenzofuran ring makes this a thermodynamically favorable process compared to the formation of more strained smaller rings. libretexts.org

While direct examples leading specifically to the 2,3-dihydrobenzofuran core via an intramolecular aldol reaction are specialized, the principle applies to dicarbonyl compounds where the geometry favors 5-membered ring closure. libretexts.orglibretexts.org

Strategies for Introducing Bromine and Hydroxyl Functionalities

Once the 2,3-dihydrobenzofuran core is established, the next critical phase is the introduction of the bromo and hydroxyl groups at specific positions on the aromatic ring.

Electrophilic Bromination of Dihydrobenzofuran Precursors

Electrophilic aromatic bromination is a fundamental reaction for introducing bromine atoms onto an aromatic ring. capes.gov.br For a precursor like 2,3-dihydrobenzofuran-5-ol, the hydroxyl group is a strongly activating, ortho, para-directing group. To achieve the desired 4-bromo substitution, the bromine must be directed to the position ortho to the hydroxyl group.

This regioselectivity can be controlled by the choice of brominating agent and reaction conditions. nih.gov N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose. nih.gov The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at controlled temperatures to prevent side reactions and ensure high regioselectivity. nih.gov The electron-donating nature of the hydroxyl group and the dihydrofuran ring's ether oxygen activates the C4 position, facilitating electrophilic attack by the bromine cation (or its equivalent). Theoretical DFT calculations and experimental results confirm that for strongly activated systems, bromination often occurs at the position para to the strongest activating group, but ortho substitution is also highly favored. researchgate.netnih.govugent.be

| Precursor | Reagent | Conditions | Product | Yield |

| Activated Aromatic Compound (e.g., Compound 21) | N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C | Monobrominated product (e.g., Compound 22a) | 92% nih.gov |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Bromine | Not specified | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | 30% nih.gov |

Functional Group Interconversions at the 5-Position

The functionalization of the 2,3-dihydrobenzofuran core, particularly at the 5-position, is crucial for modulating the biological activity of these compounds. A variety of functional group interconversions can be employed to introduce diverse substituents at this position.

Starting from a hydroxyl group at the 5-position, such as in 4-Bromo-2,3-dihydrobenzofuran-5-ol, several transformations are possible. The hydroxyl group can be converted to a good leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution reactions. vanderbilt.edu For instance, treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles, including halides, azides, and cyanides, to introduce new functionalities.

The Finkelstein reaction, which involves the treatment of a halide or sulfonate ester with a sodium halide in acetone, can be used to exchange one halogen for another. vanderbilt.edu For example, a chloride at the 5-position could be converted to an iodide, which is a better leaving group for subsequent cross-coupling reactions. vanderbilt.edu

Furthermore, the hydroxyl group can be directly converted to a halide. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can introduce a chlorine or bromine atom, respectively. vanderbilt.edu These halogenated derivatives are versatile intermediates for metal-catalyzed cross-coupling reactions.

The following table summarizes some key functional group interconversions at the 5-position of the 2,3-dihydrobenzofuran ring system.

| Starting Functional Group | Reagents | Product Functional Group |

| Hydroxyl (-OH) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) |

| Tosylate (-OTs) | Sodium azide (B81097) (NaN₃) | Azide (-N₃) |

| Tosylate (-OTs) | Potassium cyanide (KCN) | Nitrile (-CN) |

| Hydroxyl (-OH) | Thionyl chloride (SOCl₂) | Chloride (-Cl) |

| Chloride (-Cl) | Sodium iodide (NaI), Acetone | Iodide (-I) |

Stereoselective and Enantioselective Synthesis of 2,3-Dihydrobenzofuran Derivatives

The synthesis of enantiomerically pure 2,3-dihydrobenzofuran derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several powerful strategies have been developed to achieve high levels of stereocontrol in the construction of this heterocyclic framework.

Asymmetric cycloaddition reactions represent a highly efficient approach for the construction of chiral 2,3-dihydrobenzofuran rings. researchgate.net These reactions involve the [3+2] or [4+1] cycloaddition of a suitable precursor with an alkene, often catalyzed by a chiral catalyst.

For instance, enantioselective dearomative [3+2] cycloaddition reactions of 2-nitrobenzofurans with various alkenes have been developed. researchgate.net These reactions can be catalyzed by chiral Lewis acids or organocatalysts to afford highly enantioenriched 2,3-dihydrobenzofuran derivatives. researchgate.net Similarly, oxidative [3+2] cycloadditions of phenols with alkenes, enabled by visible light-activated transition metal photocatalysis, provide a modular route to dihydrobenzofuran natural products. nih.gov

Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have also been established as a method to produce highly substituted 2,3-dihydrofurans with good control of both relative and absolute stereochemistry. nih.gov Although this method directly yields dihydrofurans, subsequent modifications can lead to the desired 2,3-dihydrobenzofuran core.

Chiral catalysts play a pivotal role in the enantioselective synthesis of 2,3-dihydrobenzofurans. Both metal-based catalysts and organocatalysts have been successfully employed to induce high levels of asymmetry.

Rhodium-catalyzed asymmetric ring-opening of oxabicyclic alkenes followed by a palladium-catalyzed intramolecular C-O coupling has been demonstrated as a one-pot procedure to synthesize chiral dihydrobenzofuran frameworks with high enantioselectivity. nih.govacs.org Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, using a cationic iridium complex with a chiral bisphosphine ligand, also provides an efficient route to chiral 3-substituted dihydrobenzofurans. nii.ac.jp

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids have been utilized to catalyze the enantioselective [3+2] coupling of cyclic enamides with quinone monoimines, leading to polycyclic 2,3-dihydrobenzofurans with excellent enantiomeric excess. researchgate.net Furthermore, a bidirectional diastereo- and enantioselective organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes, using a chiral bifunctional squaramide-tertiary amine organocatalyst, has been developed for the synthesis of enantioenriched bis-dihydrobenzofuran precursors. rsc.org

Metal-Catalyzed Coupling Reactions in Dihydrobenzofuran Synthesis and Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the 2,3-dihydrobenzofuran scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are widely used in a variety of cross-coupling reactions to modify the benzofuran (B130515) and dihydrobenzofuran cores. nih.gov The Suzuki, Stille, and Sonogashira reactions are particularly valuable for introducing aryl, vinyl, and alkynyl groups, respectively. nih.gov

For example, a halogenated 2,3-dihydrobenzofuran, such as the 4-bromo derivative, can be coupled with an arylboronic acid (Suzuki reaction), an organostannane (Stille reaction), or a terminal alkyne (Sonogashira reaction) in the presence of a palladium catalyst and a suitable ligand. nih.gov The choice of ligand, such as bulky trialkylphosphines, is often crucial for achieving high catalytic activity, particularly with less reactive aryl chlorides. nih.gov

A one-pot synthesis of the chiral dihydrobenzofuran framework has been developed that utilizes a Rh-catalyzed asymmetric ring-opening followed by a Pd-catalyzed C-O coupling. nih.govacs.org Furthermore, palladium-catalyzed cross-dehydrogenative couplings (CDC) have emerged as an attractive strategy for the direct C-H/C-H coupling of two different (hetero)arenes, offering high atom economy. rsc.org

The following table provides examples of palladium-catalyzed cross-coupling reactions for the functionalization of dihydrobenzofuran scaffolds.

| Reaction | Coupling Partners | Catalyst System | Product |

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd catalyst, Ligand, Base | Biaryl |

| Stille Coupling | Aryl Halide + Organostannane | Pd catalyst, Ligand | Biaryl |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Arylalkyne |

Copper-catalyzed reactions have also proven to be highly effective for the synthesis and functionalization of benzofuran and its derivatives. nih.govacs.org These methods often offer advantages in terms of cost and reactivity compared to palladium-based systems.

Copper catalysts can be used for the aerobic oxidative cyclization of phenols and alkynes to regioselectively synthesize polysubstituted benzofurans. rsc.org Another copper-catalyzed approach involves the reaction of salicylaldehyde-derived Schiff bases with alkenes to produce trifluoroethyl-substituted benzofuran derivatives. acs.org

Furthermore, copper-catalyzed C-H activation provides a powerful strategy for benzofuran synthesis. thieme-connect.com For instance, a copper(II)-mediated C-C/C-O bond formation via C-H/C-C bond cleavage has been developed, using an amide as a traceless directing group, to access 3-cyanobenzofurans. thieme-connect.com

The combination of palladium and copper catalysis is also effective, as seen in the Sonogashira coupling where copper iodide is often used as a co-catalyst. nih.govacs.org This dual catalytic system facilitates the reaction between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form benzofuran derivatives. nih.govacs.org

Expedient Synthetic Protocols

One-Pot Synthesis Approaches

A plausible one-pot approach for the synthesis of this compound and its analogs could involve the [4+1] annulation of an ortho-substituted para-quinone methide with a suitable one-carbon component. rsc.orgresearchgate.net For instance, the reaction of a suitably substituted para-quinone methide, generated in situ from a corresponding phenol derivative, with a bromonitromethane (B42901) equivalent could lead to the formation of the desired 2,3-dihydrobenzofuran scaffold in a single, orchestrated sequence. The reaction would proceed through a Michael addition followed by an intramolecular cyclization.

The proposed reaction scheme is as follows:

Scheme 1: Proposed one-pot synthesis of this compound via a [4+1] annulation reaction.

The efficiency of this one-pot synthesis can be influenced by various factors, including the choice of solvent, temperature, and the nature of the substituents on the aromatic ring. A hypothetical representation of the substrate scope and potential yields for this transformation is presented in the interactive data table below.

Table 1: Hypothetical Substrate Scope and Yields for the One-Pot Synthesis of this compound Analogs

| Entry | R¹ | R² | Product | Hypothetical Yield (%) |

| 1 | H | H | This compound | 75 |

| 2 | CH₃ | H | 4-Bromo-7-methyl-2,3-dihydrobenzofuran-5-ol | 72 |

| 3 | OCH₃ | H | 4-Bromo-7-methoxy-2,3-dihydrobenzofuran-5-ol | 68 |

| 4 | H | Cl | 4-Bromo-6-chloro-2,3-dihydrobenzofuran-5-ol | 78 |

Another powerful one-pot strategy for the synthesis of 2,3-disubstituted dihydrobenzofurans involves a rhodium-catalyzed intramolecular C-H insertion reaction. nih.govrsc.org This method typically utilizes a diazo compound that, upon activation with a rhodium catalyst, generates a carbene intermediate which then undergoes an intramolecular C-H insertion to form the dihydrobenzofuran ring. While this method is highly effective, it often requires the synthesis of the diazo precursor.

Microwave-Assisted Transformations

Microwave-assisted organic synthesis has emerged as a transformative technology that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govnih.govpnrjournal.com The ability of microwaves to rapidly and uniformly heat the reaction mixture can overcome activation energy barriers more efficiently, leading to significantly reduced reaction times, often from hours to minutes. nih.govrsc.org

The synthesis of this compound and its analogs can be significantly expedited using microwave irradiation. A potential application of this technology is in the intramolecular cyclization of a suitably substituted 2-bromophenol (B46759) derivative. For example, a 2-bromo-4-substituted phenol could be reacted with an appropriate three-carbon synthon under basic conditions, and the resulting intermediate could be subjected to microwave-assisted intramolecular cyclization to afford the desired 2,3-dihydrobenzofuran. rsc.org

The proposed reaction scheme is as follows:

Scheme 2: Proposed microwave-assisted intramolecular cyclization for the synthesis of this compound.

The advantages of using microwave irradiation for this transformation are highlighted in the comparative data table below, which contrasts hypothetical reaction times and yields with those of conventional heating methods. The data for similar heterocyclic syntheses suggests that microwave-assisted methods can provide significant improvements. researchgate.netresearchgate.net

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for the Intramolecular Cyclization to form a 2,3-Dihydrobenzofuran Analog

| Entry | Method | Temperature (°C) | Time | Hypothetical Yield (%) |

| 1 | Conventional Heating | 120 | 12 h | 65 |

| 2 | Microwave Irradiation | 150 | 15 min | 85 |

Advanced Spectroscopic and Structural Elucidation for 4 Bromo 2,3 Dihydrobenzofuran 5 Ol and Its Derivatives

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-Bromo-2,3-dihydrobenzofuran-5-ol is expected to exhibit characteristic absorption bands corresponding to its phenolic hydroxyl group, the aromatic ring, the ether linkage, and the C-Br bond.

Although a specific spectrum for this compound is not provided in the searched literature, data for related compounds such as 2,3-dihydrobenzofuran (B1216630) and substituted phenols allow for a detailed prediction of its key vibrational modes. nist.govresearchgate.net The spectrum of 2,3-dihydrobenzofuran shows characteristic C-H stretching vibrations of the aromatic ring and the dihydrofuran moiety, as well as C-O stretching of the cyclic ether. nist.gov For phenolic compounds, a broad O-H stretching band is typically observed in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the ether will also produce strong bands. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Infrared spectroscopy has been successfully used to identify brominated flame retardants in various polymers, demonstrating its capability to detect brominated organic compounds. purdue.edu Furthermore, FT-IR studies on methoxy-substituted benzenes have provided insights into the interaction of such molecules with catalyst surfaces, highlighting the sensitivity of vibrational modes to the molecular environment. uninsubria.it

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (Phenol) | Stretching | 1200-1260 |

| C-O (Ether) | Stretching | 1000-1100 |

| C-Br | Stretching | 500-700 |

Note: These are predicted ranges based on typical values for the respective functional groups and may vary in the actual spectrum.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene (B151609) ring.

The parent compound, 2,3-dihydrobenzofuran, exhibits absorption maxima in the UV region characteristic of a substituted benzene. nist.gov The introduction of a hydroxyl group and a bromine atom onto the aromatic ring will influence the position and intensity of these absorption bands. The hydroxyl group is a strong auxochrome, which typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity. researchgate.net The bromine atom, also an auxochrome, is expected to contribute to a further red shift. researchgate.net

Studies on ortho-substituted phenols have shown that the electronic spectra are sensitive to the nature of the substituent and the solvent. researchgate.net For example, the λ(max) of phenol itself is around 270 nm, and the introduction of substituents can shift this value. researchgate.net For 4-bromophenol (B116583), an absorption maximum around 282 nm has been reported in ethanol. guidechem.com It is expected that the fusion of the dihydrofuran ring and the presence of the hydroxyl group will result in absorption maxima for this compound in a similar region, likely with two distinct bands corresponding to π→π* transitions of the benzene ring.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| Transition | Predicted λ(max) (nm) |

| π→π* (Band 1) | ~220-240 |

| π→π* (Band 2) | ~280-300 |

Note: These are estimated values based on data for related compounds like 4-bromophenol and substituted phenols. researchgate.netguidechem.com

X-ray Crystallography for Definitive Molecular Structure

The 2,3-dihydrobenzofuran core consists of a planar benzene ring fused to a non-planar five-membered dihydrofuran ring. The conformation of the dihydrofuran ring can be described by its puckering. The substituents on both the aromatic and the dihydrofuran rings will influence the precise bond lengths and angles. For instance, the C-Br bond length is expected to be in the typical range for an aryl bromide. The C-O and C-C bond lengths within the dihydrofuran ring will be characteristic of a cyclic ether with sp³ hybridized carbons.

X-ray diffraction analysis has been used to confirm the stereochemistry of substituted 3-acetoxy-2-methyl-2,3-dihydrobenzofurans. rsc.orgrsc.org Such studies provide a solid foundation for predicting the structural parameters of this compound. In the solid state, intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group, will play a significant role in determining the crystal packing.

Table 4: Predicted Key Structural Parameters for this compound from Analogous Structures

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C(aromatic)-O(phenol) Bond Length | ~1.36 Å |

| C(aromatic)-O(ether) Bond Length | ~1.37 Å |

| Dihydrofuran Ring Conformation | Puckered/Envelope |

Note: These values are estimations based on typical bond lengths and conformations observed in related brominated aromatic and dihydrobenzofuran structures.

Computational and Theoretical Chemistry Studies on 4 Bromo 2,3 Dihydrobenzofuran 5 Ol

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. These studies provide insights into molecular structure, stability, and reactivity. However, no specific DFT studies on 4-Bromo-2,3-dihydrobenzofuran-5-ol have been identified in the surveyed literature.

Molecular Geometry Optimization and Conformation Analysis

The optimization of molecular geometry is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. This analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of this compound. Conformation analysis would further explore the different spatial arrangements of the molecule and their relative energies. At present, there are no published studies containing optimized geometric parameters or conformational analysis for this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is crucial for determining its chemical reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information. The energy gap between the HOMO and LUMO is a key indicator of a molecule's stability and its tendency to undergo electronic transitions. No specific calculations of the HOMO-LUMO energy gap for this compound have been reported.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental spectra, can aid in the structural elucidation and characterization of a compound. There are currently no available studies that report the theoretical prediction and correlation of spectroscopic parameters for this compound.

Thermochemical and Redox Properties

The thermochemical and redox properties of a compound are essential for understanding its stability, reactivity, and potential applications, for instance, as an antioxidant. These properties can be effectively studied through computational methods.

Calculation of Homolytic O-H Bond Dissociation Enthalpies

The homolytic O-H Bond Dissociation Enthalpy (BDE) is a critical parameter for assessing the antioxidant potential of phenolic compounds. It represents the energy required to break the O-H bond, forming a phenoxyl radical. A lower BDE generally indicates a higher antioxidant activity. There are no published computational studies that have calculated the O-H BDE for this compound.

Theoretical Determination of Redox Potentials and Mechanisms of Oxidation (e.g., Aroxyl Radicals)

The theoretical determination of redox potentials and the study of oxidation mechanisms, including the formation and stability of aroxyl radicals, are vital for understanding the electrochemical behavior of a molecule. Such studies would shed light on the electron-donating ability of this compound and the pathways of its oxidation. To date, no theoretical investigations into the redox potentials or oxidation mechanisms of this compound have been found in the scientific literature.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry offers a powerful lens for understanding the reactivity and transformation of molecules like this compound. While detailed, publicly available reaction pathway and transition state modeling studies specifically for this compound are limited, the principles of computational analysis on related benzofuran (B130515) structures provide a framework for understanding its potential reactivity. Such studies are crucial for optimizing synthetic routes and predicting the formation of byproducts.

Theoretical investigations into the reactivity of benzofuran and its derivatives often employ Density Functional Theory (DFT) to model reaction mechanisms. These studies can elucidate the energetics of various reaction pathways, helping to identify the most likely routes for chemical transformations. For instance, computational analyses can distinguish the reactivity of different positions on the benzofuran ring system. mdpi.com

In the broader context of benzofuran chemistry, computational modeling is instrumental in several areas:

Cyclization Reactions: The formation of the benzofuran ring system itself, often through the cyclization of precursors like o-alkynylphenols, can be modeled to understand the transition states and energy barriers involved. numberanalytics.com

Electrophilic Aromatic Substitution: The position of substituents like the bromine atom and hydroxyl group on the benzene (B151609) ring of this compound significantly influences its reactivity. mdpi.com Computational models can predict the most likely sites for electrophilic attack by calculating the stability of the intermediate sigma complexes. mdpi.com This is critical for predicting outcomes in reactions such as nitration or halogenation.

Stereoselectivity: For reactions that can produce multiple stereoisomers, computational studies can model the transition states leading to each product. acs.org By comparing the calculated energies of these transition states, researchers can predict which diastereomer is more likely to form. acs.org This is particularly relevant in reactions like [2+2] cycloadditions involving the benzofuran core. acs.org

A hypothetical reaction pathway analysis for a transformation involving this compound would typically involve the following steps:

Identification of all potential reactants, intermediates, transition states, and products.

Geometry optimization of each of these species using a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

Calculation of the vibrational frequencies to confirm that intermediates have all real frequencies and transition states have exactly one imaginary frequency.

Calculation of the Gibbs free energy for each species to map out the potential energy surface of the reaction.

The data from such an analysis would allow for the construction of a detailed reaction energy profile, as illustrated in the hypothetical table below.

Hypothetical Reaction Coordinate Data for a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactant (this compound + Reagent) | 0.0 |

| TS1 | First Transition State | +15.2 |

| INT | Intermediate | +5.7 |

| TS2 | Second Transition State | +18.5 |

| P | Product | -10.3 |

This table is a hypothetical representation and is not derived from experimental or published computational data on this compound.

Applications As a Versatile Synthetic Building Block in Organic Chemistry

Role in the Construction of Complex Organic Molecules

The strategic placement of a bromine atom and a hydroxyl group on the 2,3-dihydrobenzofuran (B1216630) scaffold makes 4-Bromo-2,3-dihydrobenzofuran-5-ol an ideal starting material for the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical applications. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position, while the hydroxyl group can be used for further functionalization or to influence the reactivity of the aromatic ring.

One of the most significant applications of dihydrobenzofuran-containing compounds is in the development of ligands for serotonin (B10506) receptors. These receptors are implicated in a range of physiological and pathological processes, making them important targets for drug discovery. For instance, derivatives of the 2,3-dihydrobenzofuran core are integral to the structure of vilazodone, an antidepressant that functions as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A serotonin receptor. While specific synthetic routes starting directly from this compound are not extensively documented in publicly available literature, the synthesis of analogous 4-substituted-2,3-dihydrobenzofurans highlights the potential of this building block. The synthesis of such compounds often involves the initial construction of a substituted phenylacetic acid, which then undergoes cyclization to form the dihydrobenzofuran ring. The bromo- and hydroxyl- functionalities on this compound provide a more direct entry point for diversification.

The general importance of the benzofuran (B130515) and dihydrobenzofuran nucleus in medicinal chemistry is well-established, with numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to introduce various functional groups onto the this compound core through reactions like Suzuki or Buchwald-Hartwig coupling allows for the systematic exploration of the structure-activity relationships of these complex molecules.

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| This compound | 23145-09-7 | C8H7BrO2 | Versatile synthetic building block |

| Vilazodone | 163521-12-8 | C26H27N5O2 | Antidepressant, serotonin receptor ligand |

| 2-Bromo-5-hydroxyphenylacetic acid | Not Available | C8H7BrO3 | Intermediate in dihydrobenzofuran synthesis |

Precursor for Advanced Functionalized Dihydrobenzofuran Systems

The reactivity of the bromine and hydroxyl groups in this compound makes it an excellent precursor for a wide range of more complex and highly functionalized dihydrobenzofuran systems. The hydroxyl group can be easily converted into other functional groups, such as ethers and esters, which can in turn be used to modulate the electronic properties of the aromatic ring or to introduce new points of attachment for further synthetic transformations.

For example, the hydroxyl group can be alkylated to introduce various side chains, which is a common strategy in the synthesis of pharmaceutically active molecules to enhance their binding affinity to biological targets. The bromine atom, being a good leaving group in palladium-catalyzed cross-coupling reactions, allows for the introduction of aryl, alkyl, and other carbon-based substituents. This is particularly useful in creating libraries of compounds for high-throughput screening in drug discovery programs.

The synthesis of 4-substituted-2,3-dihydrobenzofurans via palladium-mediated coupling reactions of 4-bromo-2,3-dihydrobenzofuran (B584836) demonstrates the utility of this precursor. This approach provides a straightforward method to access a variety of derivatives that would be difficult to synthesize through other means. The ability to selectively functionalize the 4-position of the dihydrobenzofuran ring system is crucial for fine-tuning the pharmacological properties of the resulting molecules.

Utility in Method Development for Organic Synthesis

The unique reactivity of this compound also makes it a valuable tool in the development of new synthetic methodologies. The presence of multiple reactive sites allows for the exploration of selective and orthogonal functionalization strategies. For instance, chemists can investigate reaction conditions that favor the transformation of the hydroxyl group while leaving the bromine atom intact, or vice versa.

Furthermore, this compound can be used as a model substrate to test the scope and limitations of new catalytic systems or reaction protocols. The successful application of a new synthetic method to a substrate like this compound, which contains both a potentially reactive phenol (B47542) and an aryl bromide, can demonstrate the chemoselectivity and functional group tolerance of the new methodology.

The development of efficient methods for the synthesis of substituted dihydrobenzofurans is an active area of research. The use of readily available and versatile building blocks like this compound can significantly contribute to the advancement of this field by providing a reliable platform for methodological studies.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2,3-dihydrobenzofuran-5-ol, and how can reaction efficiency be optimized?

A practical approach involves adapting methodologies for analogous dihydrobenzofurans. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran can be synthesized via oxidative coupling of 4-methoxyphenol and styrene using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant in hexafluoroisopropanol (HFIP) at room temperature . For bromination, electrophilic substitution or late-stage bromine introduction (e.g., using N-bromosuccinimide under controlled conditions) may be applied. Optimization includes solvent selection (polar aprotic solvents enhance electrophilic substitution) and monitoring reaction progress via TLC or LC-MS.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the dihydrobenzofuran scaffold, bromine position, and hydroxyl group. For example, the hydroxyl proton typically appears as a singlet at δ ~5–6 ppm in DMSO-d .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., CHBrO) and isotopic patterns for bromine.

- Infrared Spectroscopy (IR): A broad O-H stretch (~3200–3500 cm) and C-Br vibration (~500–600 cm) .

Q. How should this compound be stored to ensure stability?

Brominated phenols are prone to oxidation and hydrolysis. Store at 0–6°C under inert gas (N or Ar) in amber vials to prevent light-induced degradation, as recommended for structurally similar boronic acids and bromophenols . Use desiccants to mitigate moisture absorption.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for brominated dihydrobenzofurans?

Discrepancies in NMR shifts may arise from solvent effects or tautomerism. For example, the hydroxyl proton signal can shift significantly in DMSO versus CDCl. To resolve ambiguity:

- Perform variable-temperature NMR to identify dynamic processes.

- Use deuterated solvents with varying polarities (e.g., DO for exchangeable protons).

- Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) can model the C-Br bond’s susceptibility to substitution. Calculate bond dissociation energies (BDEs) and electrostatic potential maps to identify electron-deficient regions. For example, BDEs for phenolic O-H bonds in similar compounds range from 80–90 kcal/mol, influencing bromine’s leaving-group ability . Solvent effects (e.g., dielectric constant) can be incorporated using continuum solvation models.

Q. What experimental designs mitigate side reactions during functionalization of the dihydrobenzofuran core?

- Protection of the hydroxyl group: Use silyl ethers (e.g., TBSCl) or acetyl groups to prevent unwanted oxidation .

- Regioselective bromination: Employ directing groups (e.g., methoxy) or steric hindrance to control bromine placement.

- Catalytic systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization, ensuring anhydrous conditions and degassed solvents .

Q. How does pH influence the stability of this compound in aqueous solutions?

The phenolic hydroxyl group (pKa ~10) deprotonates under basic conditions, increasing solubility but accelerating hydrolysis of the C-Br bond. Stability studies in buffered solutions (pH 3–9) monitored via HPLC can identify degradation pathways (e.g., debromination or ring-opening). For biological assays, use neutral pH and short incubation times .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of brominated dihydrobenzofurans?

Common byproducts include di-brominated species or ring-opened derivatives. Mechanistic studies (e.g., radical trapping with TEMPO) can distinguish between electrophilic and radical bromination pathways. Kinetic isotope effects (KIEs) may reveal rate-determining steps, such as C-H activation versus Br transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.